molecular formula C12H15NO4 B8596326 4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid

4-(2,4-Dimethyl-3-nitrophenyl)butanoic acid

Cat. No. B8596326
M. Wt: 237.25 g/mol
InChI Key: UTHSJYFNRFESLB-UHFFFAOYSA-N
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Patent
US08030518B2

Procedure details

A suspension of 4-(2,4-dimethyl-3-nitro-phenyl)-butyric acid ethyl ester (4 g, 16.9 mmol) in 100 ml of 5% KOH was refluxed at 120° C. for 4 hours. This reaction was then cooled to 0° C. and neutralized with 10% HCl to pH 3-4. The resulting solid was filtered and washed with water. After drying under reduced pressure at 40° C., 3.19 g (80%) of pure product as a white solid was obtained. 1H-NMR δ (DMSO-d6, 300 MHz): 12.12 (brs, 1H, exchangeable with D2O), 7.26 (d, J=7.8 Hz, 1H), 7.20 (d, J=7.8 Hz, 1H), 2.61 (t, J=7.8 Hz, 2H), 2.25 (t, J=7.8 Hz, 2H), 2.17 (s, 3H), 2.13 (s, 3H), 1.70 (m, J=7.8 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([N+:15]([O-:17])=[O:16])[C:9]=1[CH3:18])C.Cl>[OH-].[K+]>[CH3:18][C:9]1[C:10]([N+:15]([O-:17])=[O:16])=[C:11]([CH3:14])[CH:12]=[CH:13][C:8]=1[CH2:7][CH2:6][CH2:5][C:4]([OH:19])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(CCCC1=C(C(=C(C=C1)C)[N+](=O)[O-])C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure at 40° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1[N+](=O)[O-])C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.